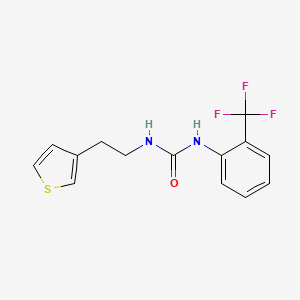

1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-(thiophen-3-yl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound exhibits potential therapeutic properties, particularly in the treatment of parasitic infections and cancer.

Antiparasitic Activity

Research indicates that urea derivatives similar to 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea have shown significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In a study, novel urea analogues demonstrated high efficacy, with some achieving complete cures in murine models . This suggests that compounds with similar structural features could be promising leads for developing new antiparasitic agents.

Anticancer Properties

The compound's structural motifs may also contribute to anticancer activities. Compounds containing thiophene and trifluoromethyl groups have been investigated for their ability to inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially improving their bioavailability and therapeutic index .

Material Science Applications

In addition to medicinal uses, this compound is being explored for its utility in material science.

Organic Electronics

The incorporation of thiophene units in organic semiconductors has been widely studied due to their excellent charge transport properties. The compound's unique electronic properties could make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Thiophene derivatives have been shown to enhance the efficiency of charge transport layers in these devices .

Sensors

Compounds with thiophene moieties are also being investigated for use in chemical sensors. Their ability to undergo electrochemical reactions makes them suitable candidates for detecting various analytes, including gases and biomolecules. The trifluoromethyl group can further enhance sensitivity due to its electron-withdrawing nature, which can improve the response of sensor materials .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including Ugi reactions and click chemistry approaches. These synthetic strategies allow for the generation of diverse derivatives that can be screened for enhanced biological activity or improved material properties.

| Synthesis Method | Description | Potential Applications |

|---|---|---|

| Ugi Reaction | A multicomponent reaction that allows the formation of urea derivatives efficiently | Medicinal chemistry, drug development |

| Click Chemistry | A modular approach that facilitates the rapid synthesis of compounds with high yields | Material science, sensor development |

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

- Antitrypanosomal Studies : A study demonstrated the efficacy of urea derivatives against Trypanosoma brucei with some achieving EC50 values in the nanomolar range, indicating potent activity against this pathogen .

- Material Performance : Research on thiophene-based materials showed enhanced performance in OLED applications, with devices exhibiting improved efficiency when incorporating trifluoromethylated thiophene derivatives .

Mecanismo De Acción

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(Thiophen-3-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different biological activity and physical properties.

1-(2-(Thiophen-3-yl)ethyl)-3-(4-fluorophenyl)urea: Contains a fluorine atom instead of a trifluoromethyl group, which can affect its reactivity and interactions with biological targets.

Uniqueness

1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both the thiophene ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Actividad Biológica

1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

This structure features a thiophene ring, a trifluoromethylphenyl group, and a urea moiety, which contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with thiophene and trifluoromethyl groups have shown promising activity against various bacterial strains.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-(2-Thiophen-3-yl)ethyl-3-(2-trifluoromethyl)phenylurea | 5-10 | E. coli, P. aeruginosa, S. aureus |

| Ciprofloxacin | 1.25-7 | E. coli, P. aeruginosa, S. aureus |

The minimum inhibitory concentrations (MICs) indicate that the compound is competitive with standard antibiotics like ciprofloxacin, suggesting its potential as an antimicrobial agent .

The proposed mechanism of action involves interaction with bacterial enzymes or receptors that are critical for cell wall synthesis or metabolic processes. The presence of the thiophene ring is believed to enhance π-π stacking interactions with target biomolecules, thereby increasing binding affinity and specificity .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships reveals that modifications to the thiophene and trifluoromethyl groups significantly impact biological activity:

- Substituents on Thiophene : Variations in the position and type of substituents on the thiophene ring can enhance or diminish antimicrobial efficacy.

- Trifluoromethyl Group : The presence of the trifluoromethyl group is crucial for maintaining high activity levels against resistant strains.

Case Studies

- Study on Antimicrobial Resistance : A study demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against resistant strains of S. aureus and E. coli .

- Molecular Docking Studies : Computational studies indicated that this compound could effectively inhibit key enzymes involved in bacterial resistance mechanisms, such as β-lactamase .

Propiedades

IUPAC Name |

1-(2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2OS/c15-14(16,17)11-3-1-2-4-12(11)19-13(20)18-7-5-10-6-8-21-9-10/h1-4,6,8-9H,5,7H2,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGODZAGMWDOLOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.